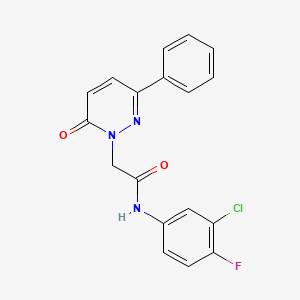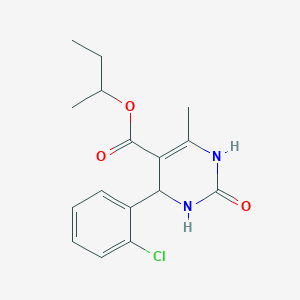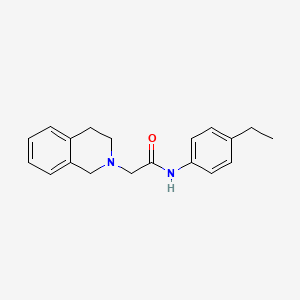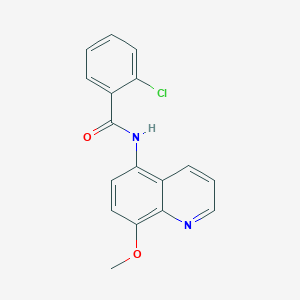
diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate, also known as DEEP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DEEP is a terephthalate derivative that has been synthesized through a variety of methods, including the reaction of terephthalic acid with diethyl 3-oxopropylmalonate and the reaction of terephthalic acid with diethyl ethoxymethylenemalonate.
Mécanisme D'action
The mechanism of action of diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate is not well understood, but it is believed to be related to its ability to form conjugated structures. This compound contains two ester groups and two ketone groups, which can undergo condensation reactions to form conjugated structures. These conjugated structures are believed to be responsible for the optoelectronic properties of this compound and its derivatives.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound and its derivatives have low toxicity and are not mutagenic or carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate has several advantages for use in lab experiments. It is relatively easy to synthesize and has high yields and purity. This compound and its derivatives have excellent optoelectronic properties, making them useful for the synthesis of conjugated polymers and metal-organic frameworks. However, this compound has some limitations, including its limited solubility in common solvents and its sensitivity to air and moisture.
Orientations Futures
There are several future directions for research on diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate and its derivatives. One area of interest is the synthesis of new this compound derivatives with improved optoelectronic properties. Another area of interest is the development of new applications for this compound and its derivatives, particularly in the field of organic electronics. Additionally, research is needed to better understand the mechanism of action of this compound and its derivatives, as well as their potential biochemical and physiological effects.
In conclusion, this compound is a chemical compound that has potential applications in scientific research, particularly in the field of organic electronics. This compound is relatively easy to synthesize and has high yields and purity. This compound and its derivatives have excellent optoelectronic properties, making them useful for the synthesis of conjugated polymers and metal-organic frameworks. However, more research is needed to better understand the mechanism of action of this compound and its derivatives, as well as their potential biochemical and physiological effects.
Méthodes De Synthèse
Diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate can be synthesized through a variety of methods, including the reaction of terephthalic acid with diethyl 3-oxopropylmalonate and the reaction of terephthalic acid with diethyl ethoxymethylenemalonate. These methods have been optimized and improved over the years, resulting in high yields and purity of this compound.
Applications De Recherche Scientifique
Diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate has shown potential applications in scientific research, particularly in the field of organic electronics. This compound has been used as a building block for the synthesis of conjugated polymers, which have been shown to have excellent optoelectronic properties. This compound has also been used as a precursor for the synthesis of metal-organic frameworks, which have potential applications in gas storage, separation, and catalysis.
Propriétés
IUPAC Name |
diethyl 2,5-bis(3-ethoxy-3-oxopropyl)benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O8/c1-5-27-19(23)11-9-15-13-18(22(26)30-8-4)16(10-12-20(24)28-6-2)14-17(15)21(25)29-7-3/h13-14H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRSLKIMHCXYPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C=C1C(=O)OCC)CCC(=O)OCC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5147089.png)
![3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5147094.png)
![ethyl 3-(3-chlorobenzyl)-1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5147106.png)

![(2E)-3-(2-furyl)-N,2-dimethyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-2-propen-1-amine](/img/structure/B5147123.png)
![N-(2-bromo-4,6-difluorophenyl)-2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5147129.png)
![N-{1-[1-(9H-fluoren-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B5147134.png)
![5-fluoro-N,N-dimethyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate](/img/structure/B5147140.png)
![N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine](/img/structure/B5147148.png)

![4-[4-(3-chlorophenoxy)butyl]morpholine](/img/structure/B5147159.png)


![1-(2-iodophenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5147188.png)
